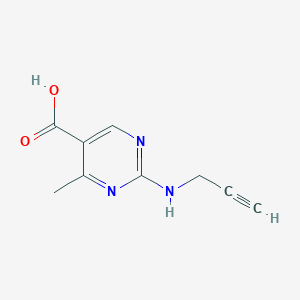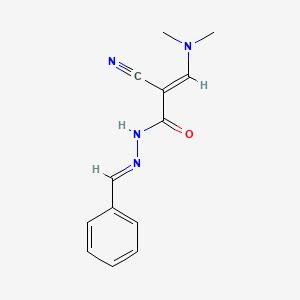![molecular formula C15H14N2O2S B2734930 N-(2-methoxyethyl)thieno[2,3-b]quinoline-2-carboxamide CAS No. 478079-49-1](/img/structure/B2734930.png)
N-(2-methoxyethyl)thieno[2,3-b]quinoline-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of thienoquinoline carboxamide-chalcone derivatives, which includes “N-(2-methoxyethyl)thieno[2,3-b]quinoline-2-carboxamide”, involves the cyclization of acylated chalcones and 2-mercaptoquinoline-3-carbaldehyde in DMF with K2CO3 .Molecular Structure Analysis
The molecular formula of “N-(2-methoxyethyl)thieno[2,3-b]quinoline-2-carboxamide” is C15H14N2O2S . The molecular weight is 286.35 .Aplicaciones Científicas De Investigación
Synthesis of Novel Pharmaceuticals
The thieno[2,3-b]quinoline moiety, which is part of the structure of “N-(2-methoxyethyl)thieno[2,3-b]quinoline-2-carboxamide”, has been used in the design of novel pharmaceutical therapies . This suggests that the compound could potentially be used in the development of new drugs.
Production of Enaminones
Enaminones are versatile synthons with a wide range of synthetic applications . The thieno[2,3-b]quinoline moiety can be used to produce enaminones, which can then be used to synthesize a variety of naturally occurring alkaloids and pharmaceutical drugs .
Anti-Cancer Research
A compound structurally similar to “N-(2-methoxyethyl)thieno[2,3-b]quinoline-2-carboxamide”, known as 3-amino-N-(3-chloro-2-methylphenyl)-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide (Compound 1), has been studied for its effects on ovarian cancer cell lines . This suggests that “N-(2-methoxyethyl)thieno[2,3-b]quinoline-2-carboxamide” could potentially have similar anti-cancer properties.
Glycosphingolipid Expression
The aforementioned Compound 1 has been found to impact glycosphingolipid (GSL) expression in cancer stem cells . GSLs are a type of lipid that play a crucial role in various cellular functions, including cell-cell interaction, cell growth, and differentiation . This suggests that “N-(2-methoxyethyl)thieno[2,3-b]quinoline-2-carboxamide” could potentially be used to study or manipulate GSL expression.
Cytotoxicity Studies
The effect of Compound 1 on the cytotoxicity of ovarian cancer cell lines has been studied . Cytotoxicity refers to the quality of being toxic to cells. Therefore, “N-(2-methoxyethyl)thieno[2,3-b]quinoline-2-carboxamide” could potentially be used in cytotoxicity studies.
Apoptosis Induction
Compound 1 has been found to induce apoptosis in ovarian cancer cell lines . Apoptosis is a form of programmed cell death that occurs in multicellular organisms. This suggests that “N-(2-methoxyethyl)thieno[2,3-b]quinoline-2-carboxamide” could potentially be used to induce apoptosis in various types of cells.
Mecanismo De Acción
Thienoquinolines, including “N-(2-methoxyethyl)thieno[2,3-b]quinoline-2-carboxamide”, have exhibited promising antiproliferative effects against all tested cell lines and significant activity as EGFR inhibitors . The binding mode of the best EGFR inhibitor in the EGFR active site revealed that the thienoquinoline ring occupied the ATP-binding site while the chalcone moiety is located in the allosteric site and is responsible for the enhanced activity of these compounds .
Propiedades
IUPAC Name |
N-(2-methoxyethyl)thieno[2,3-b]quinoline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2S/c1-19-7-6-16-14(18)13-9-11-8-10-4-2-3-5-12(10)17-15(11)20-13/h2-5,8-9H,6-7H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVMJBPQOQSVNOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1=CC2=CC3=CC=CC=C3N=C2S1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{7-[2-(Benzyloxy)phenyl]-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone](/img/structure/B2734847.png)
![1-butyl-4-{1-[3-(2,5-dimethylphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2734848.png)


![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)thiophene-2-carboxamide](/img/structure/B2734853.png)


![6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2734858.png)
![N-(3-methoxyphenyl)-2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2734862.png)

![N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylsulfanylacetamide](/img/structure/B2734866.png)
![2-{[1-(5-Methyl-1,2-oxazole-4-carbonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine](/img/structure/B2734867.png)

![7-(3-bromophenyl)-2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2734870.png)